Butyraldehyde, phenylhydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

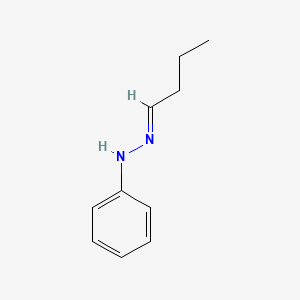

Butyraldehyde, phenylhydrazone is an organic compound with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.2316 g/mol . It is formed by the reaction of butyraldehyde with phenylhydrazine. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyraldehyde, phenylhydrazone is typically synthesized through the reaction of butyraldehyde with phenylhydrazine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: The process may be optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions: Butyraldehyde, phenylhydrazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding hydrazones or other derivatives.

Reduction: It can be reduced to form hydrazines.

Substitution: It can undergo substitution reactions to form different hydrazone derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include different hydrazone derivatives, hydrazines, and other related compounds .

Scientific Research Applications

Butyraldehyde, phenylhydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyraldehyde, phenylhydrazone involves its interaction with various molecular targets and pathways. It can act as a nucleophile in addition-elimination reactions, where it adds to a carbonyl group and subsequently eliminates a molecule of water . This mechanism is commonly observed in reactions with aldehydes and ketones.

Comparison with Similar Compounds

- Benzaldehyde phenylhydrazone

- Salicylaldehyde phenylhydrazone

- Benzophenone phenylhydrazone

Comparison: Butyraldehyde, phenylhydrazone is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct chemical properties and reactivity patterns, making it suitable for specific applications in research and industry .

Biological Activity

Butyraldehyde, phenylhydrazone is an organic compound formed through the reaction of butyraldehyde and phenylhydrazine. This compound is classified as a hydrazone, characterized by the functional group R1R2C=NNH2, where R1 and R2 represent hydrocarbon groups. Its molecular formula is C10H13N2O, with a molecular weight of approximately 162.23 g/mol. In its pure form, this compound appears as a yellow to orange solid and exhibits notable stability under standard laboratory conditions.

Synthesis and Structure

The synthesis of this compound occurs via a nucleophilic addition-elimination reaction . In this process, the nucleophilic nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of butyraldehyde, forming a tetrahedral intermediate that subsequently loses a water molecule to yield the hydrazone product. This reaction exemplifies typical condensation reactions involving aldehydes and hydrazines.

Biological Activity Overview

This compound is notable for its potential biological activities, which include:

- Antioxidant Properties : The compound may exhibit antioxidant activity due to its structural characteristics, which could influence its reactivity with reactive oxygen species (ROS).

- Antiproliferative Effects : Preliminary studies suggest that derivatives of hydrazones can affect cell proliferation, particularly in cancer cells .

- Genotoxicity : Similar compounds in the aldehyde family have demonstrated genotoxic potential in various assays; thus, further studies on this compound are warranted to assess its safety profile .

Comparative Analysis with Other Hydrazones

To better understand the biological activity of this compound, it is useful to compare it with other related hydrazones:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Acetaldehyde, phenylhydrazone | Hydrazone | Derived from acetaldehyde; smaller molecular size |

| Propionaldehyde, phenylhydrazone | Hydrazone | Intermediate between acetaldehyde and butyraldehyde |

| Benzaldehyde, phenylhydrazone | Hydrazone | Contains a benzene ring; lacks aliphatic carbon chain |

| 4-Methylbutanal, phenylhydrazone | Hydrazone | Substituted at the fourth carbon; branched structure |

This compound's unique combination of aliphatic and aromatic components may influence its reactivity and biological activity compared to other hydrazones.

Case Studies and Research Findings

- Reactivity Studies : Research indicates that butyraldehyde forms hydrazones more rapidly than other carbonyl compounds such as benzaldehyde. This rapid formation can be attributed to the lack of conjugation in aliphatic aldehydes compared to their aromatic counterparts .

- Toxicological Assessments : The compound's toxicity profile has not been extensively studied; however, related aldehydes have shown respiratory and neurotoxic symptoms upon exposure. For instance, inhalation studies on similar compounds indicated effects on lungs and potential genotoxicity .

- Cellular Impact Studies : Recent investigations into the cellular impacts of hydrazones suggest that they may induce oxidative stress and apoptosis in cancer cells. These findings highlight the need for further exploration of this compound's effects on cellular mechanisms .

Properties

CAS No. |

119179-76-9 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

N-[(E)-butylideneamino]aniline |

InChI |

InChI=1S/C10H14N2/c1-2-3-9-11-12-10-7-5-4-6-8-10/h4-9,12H,2-3H2,1H3/b11-9+ |

InChI Key |

TVUBYAHAPNBNKY-PKNBQFBNSA-N |

Isomeric SMILES |

CCC/C=N/NC1=CC=CC=C1 |

Canonical SMILES |

CCCC=NNC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.